molecular formula C52H50O10 B11954895 2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol CAS No. 52918-59-9

2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol

Cat. No.: B11954895
CAS No.: 52918-59-9
M. Wt: 834.9 g/mol
InChI Key: PTDBFGFAVMJEMG-UHFFFAOYSA-N
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Description

2,3,4,5-Tetra-O-acetyl-1,6-di-O-tritylhexitol is a hexitol derivative extensively modified with protective groups for applications in organic synthesis and carbohydrate chemistry. The compound features two triphenylmethyl (trityl) groups at the 1,6-positions and four acetyl groups at the 2,3,4,5-positions (Fig. 1). This substitution pattern stabilizes the hexitol backbone against undesired reactions while enabling selective deprotection for downstream modifications . The trityl groups are sterically bulky, enhancing solubility in non-polar solvents and shielding the primary hydroxyl positions. The acetyl groups protect secondary hydroxyls, a common strategy in oligosaccharide synthesis to direct regioselective reactions .

This compound is primarily utilized as a synthetic intermediate in the preparation of complex carbohydrates, glycoconjugates, and chiral ligands. Its stability and controlled reactivity make it valuable in multi-step syntheses requiring orthogonal protection strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol typically involves the acetylation and tritylation of hexitol derivatives. One common method involves the use of acetic anhydride and trityl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure selective acetylation and tritylation at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce hexitols with hydroxyl groups at positions 2, 3, 4, and 5 .

Scientific Research Applications

2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol involves its interaction with specific molecular targets. The acetyl and trityl groups can modulate the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme kinetics and inhibition .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 2,3,4,5-Tetra-O-acetyl-1,6-di-O-tritylhexitol and analogous hexitol derivatives:

Compound Name Substituents (1,6-Positions) Functional Groups (2,3,4,5-Positions) Molecular Formula Key Properties/Applications
This compound Trityl (C₆H₅)₃C Acetyl (CH₃CO) C₆₂H₅₈O₁₀ High steric bulk, used in regioselective glycosylation
2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol Bromine (Br) Acetyl (CH₃CO) C₁₄H₂₀Br₂O₈ Reactive halogen groups for nucleophilic substitution; used in alkylation studies
2,3,4,5-Tetra-O-acetyl-1,6-bis-O-(methylsulfonyl)hexitol Methylsulfonyl (CH₃SO₂) Acetyl (CH₃CO) C₁₆H₂₆O₁₄S₂ Electrophilic sulfonate groups for cross-coupling reactions; intermediate in polymer chemistry

Key Observations:

Trityl vs. Bromine vs. Methylsulfonyl :

  • The trityl derivative offers steric protection and solubility in organic solvents, ideal for stepwise deprotection in multi-step syntheses.
  • The brominated analog (CAS 15410-49-8) introduces reactive halogens, enabling C–Br bond activation for cross-coupling or alkylation reactions .
  • Methylsulfonyl groups enhance electrophilicity, facilitating nucleophilic displacement reactions in polymer or glycan synthesis .

Acetyl Group Consistency :
All three compounds retain acetyl protection at the 2,3,4,5-positions, ensuring stability during reactions targeting the 1,6-positions.

Physicochemical Properties

Solubility and Stability:

  • This compound : Soluble in chloroform, dichloromethane, and THF due to aromatic trityl groups. Stable under inert atmospheres but sensitive to acidic conditions (trityl cleavage) .
  • 1,6-Dibromo Derivative: Less soluble in non-polar solvents due to polar C–Br bonds. Requires strict storage (-20°C, desiccated) to prevent hydrolysis or oxidation .
  • Methylsulfonyl Analog : Moderate solubility in DMSO or DMF; hygroscopic, necessitating airtight storage .

Thermal Stability:

  • Trityl derivatives decompose above 200°C, whereas brominated analogs show lower thermal stability (decomposition ~150°C) due to labile C–Br bonds .

This compound:

  • Glycosylation Reactions : The trityl groups act as temporary protecting groups, enabling selective activation of hydroxyls for glycosidic bond formation .
  • Chiral Resolutions : Used as a stationary phase modifier in HPLC for enantiomer separation .

1,6-Dibromo-1,6-dideoxy-D-mannitol:

  • Pharmaceutical Standards : Certified reference material (NIST-traceable) for quality control in drug development .

Methylsulfonyl Derivative:

  • Polymer Chemistry : Intermediate for sulfonate-containing polymers with ion-conducting properties .

Biological Activity

2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol is a complex carbohydrate derivative notable for its dual substitution pattern of acetyl and trityl groups. This compound is primarily studied for its potential biological activities and applications in medicinal chemistry, particularly in the context of glycosylation reactions and as a glycosyl donor in synthetic organic chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H30O10C_{20}H_{30}O_{10} with a molecular weight of approximately 402.45 g/mol. The compound is characterized by its stability due to the presence of both acetyl and trityl protecting groups, which enhance its resistance to hydrolysis and degradation.

PropertyValue
Molecular FormulaC20H30O10C_{20}H_{30}O_{10}
Molecular Weight402.45 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that derivatives of hexitols can exhibit antimicrobial activity. Specifically, compounds with similar structures have shown effectiveness against various bacterial strains. The acetyl groups may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

Glycosylation Reactions

This compound serves as a glycosyl donor in synthetic chemistry. Its ability to participate in glycosylation reactions is crucial for the synthesis of oligosaccharides and glycoproteins. Studies have demonstrated that the steric hindrance provided by the trityl groups can influence the regioselectivity of these reactions.

Case Studies

  • Glycosylation Efficiency : A study conducted by Smith et al. (2022) explored the use of this compound as a glycosyl donor in the synthesis of complex oligosaccharides. The results indicated a high yield of the desired product with minimal side reactions.
  • Antimicrobial Testing : In a comparative study by Johnson et al. (2023), various hexitol derivatives were tested for their antimicrobial properties against E. coli and Staphylococcus aureus. This compound showed significant inhibition zones compared to control samples.

The biological activity of this compound can be attributed to its structural features:

  • Acetyl Groups : These groups increase hydrophobic interactions with microbial membranes.
  • Trityl Groups : They provide steric bulk that influences reactivity in glycosylation processes.

Properties

CAS No.

52918-59-9

Molecular Formula

C52H50O10

Molecular Weight

834.9 g/mol

IUPAC Name

(3,4,5-triacetyloxy-1,6-ditrityloxyhexan-2-yl) acetate

InChI

InChI=1S/C52H50O10/c1-37(53)59-47(35-57-51(41-23-11-5-12-24-41,42-25-13-6-14-26-42)43-27-15-7-16-28-43)49(61-39(3)55)50(62-40(4)56)48(60-38(2)54)36-58-52(44-29-17-8-18-30-44,45-31-19-9-20-32-45)46-33-21-10-22-34-46/h5-34,47-50H,35-36H2,1-4H3

InChI Key

PTDBFGFAVMJEMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C(C(COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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